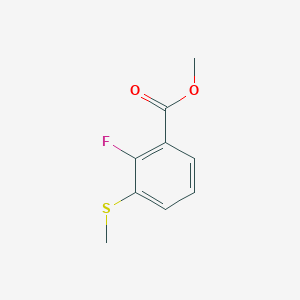![molecular formula C16H19ClN4O2 B14021109 1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloropyridine moiety, and a tetrahydropyrazolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Aplicaciones Científicas De Investigación
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)METHYLCYCLOBUTANE-1-CARBOXYLATE: Similar in structure but with a cyclobutane ring instead of the pyrazolopyridine core.
TERT-BUTYL (6-CHLOROPYRIDIN-3-YL)CARBAMATE: Contains a carbamate group instead of the pyrazolopyridine core.
TERT-BUTYL 3-((6-CHLORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLOXY)METHYL)PYRROLIDINE-1-CARBOXYLATE: Features a pyrrolidine ring and a boronic ester group.
Uniqueness
The uniqueness of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C16H19ClN4O2 |
|---|---|
Peso molecular |
334.80 g/mol |
Nombre IUPAC |
tert-butyl 1-(6-chloropyridin-3-yl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN4O2/c1-16(2,3)23-15(22)20-8-4-5-12-13(20)10-19-21(12)11-6-7-14(17)18-9-11/h6-7,9-10H,4-5,8H2,1-3H3 |
Clave InChI |
VPXXVFWRODDQAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


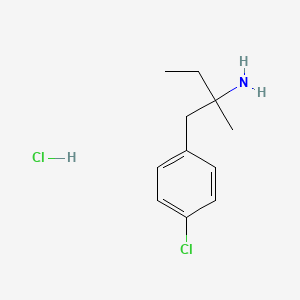
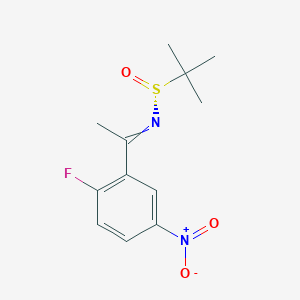
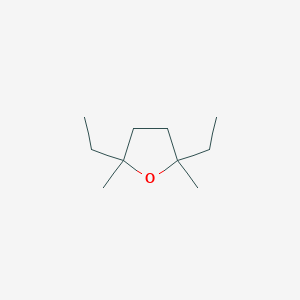
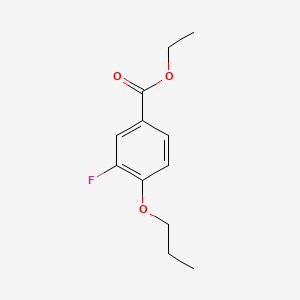
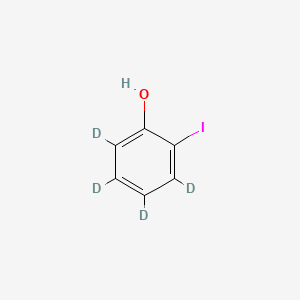
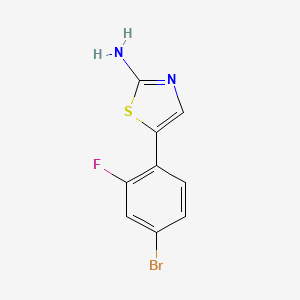
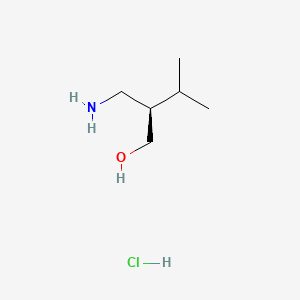
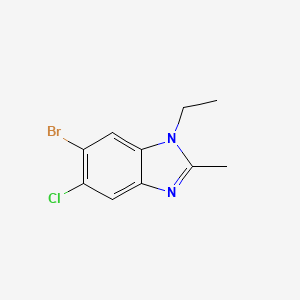
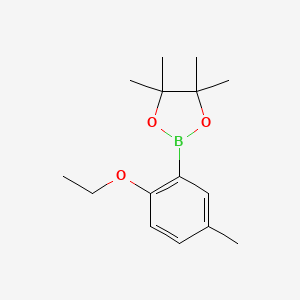
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
